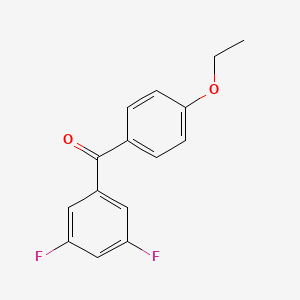

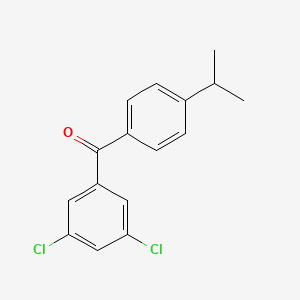

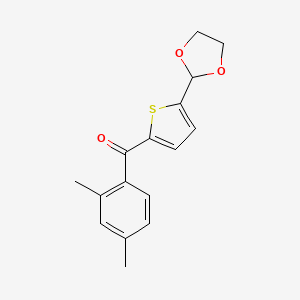

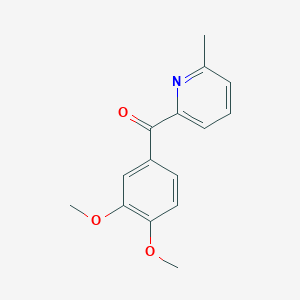

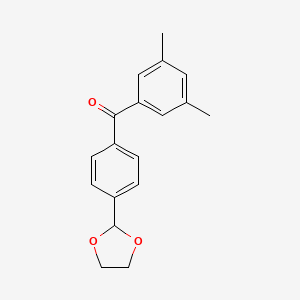

3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Overview

Description

3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or not fully disclosed due to confidentiality2.

Synthesis Analysis

The synthesis of similar compounds often involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol3. However, the specific synthesis process for 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is not readily available in the sources retrieved.

Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from substance identification information from databases2. However, the specific molecular structure for 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone is not provided in the sources retrieved.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied4. However, the specific chemical reactions involving 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone are not provided in the sources retrieved.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods5. However, the specific physical and chemical properties for 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone are not provided in the sources retrieved.Scientific Research Applications

Synthesis and Structural Studies

3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone has been synthesized from dimethyl-L-tartrate and benzophenone. Structural studies, such as X-ray and IR, reveal that this compound has a unique conformation with OH⋯Ph interactions, differing from related compounds (Irurre et al., 2010).

Applications in Polymer Chemistry

This compound has been employed as a novel photoinitiator for free radical polymerization. Studies demonstrate that it effectively initiates polymerization of acrylates and methacrylates, showing optimal cure rates and increased polymerization rates under higher light intensities (Wang Kemin et al., 2011).

Fungicidal Activities

Certain derivatives of 3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone exhibit high fungicidal activities. This was observed in compounds synthesized through ketalization of benzophenones with epichlorohydrin or 3-chloropropane-1,2-diol (Talismanov et al., 2007).

Photopolymerization Efficiency

In a study, Benzophenone-1,3-dioxane, a derivative of this compound, was synthesized and tested as a photoinitiator for free radical polymerization of various monomers. It showed relative efficiencies comparable to conventional photoinitiators, offering potential as a substitute for traditional initiator systems (Kemin Wang et al., 2010).

Medicinal Chemistry Applications

The compound's derivatives have shown high NMDA-receptor affinity, suggesting potential applications in medicinal chemistry. The study highlighted the preference of the NMDA receptor for certain dioxane derivatives, indicating selectivity for this receptor and potential as a lead compound for high-affinity ligands (Aepkers et al., 2004).

Antimicrobial Properties

Amide derivatives of 1,3-Dioxolane, a related compound, have been synthesized and shown to possess antimicrobial activities against various bacterial and fungal strains, indicating the potential of 3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone derivatives in this area (Begum et al., 2019).

Safety And Hazards

The safety and hazards of a compound are usually determined by regulatory agencies and are based on various tests2. However, the specific safety and hazards for 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone are not provided in the sources retrieved.

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. However, the specific future directions for research on 3,5-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone are not provided in the sources retrieved.

Please note that this analysis is based on the information available from the sources retrieved and may not be fully comprehensive or up-to-date. For more detailed information, further research or consultation with a chemical expert may be necessary.

properties

IUPAC Name |

(3,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-9-13(2)11-16(10-12)17(19)14-3-5-15(6-4-14)18-20-7-8-21-18/h3-6,9-11,18H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICBJXIJYPWAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645119 | |

| Record name | (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

898760-31-1 | |

| Record name | (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.